(1R)-1-(4-Tert-butylpyridin-2-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-tert-butylpyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(13)10-7-9(5-6-12-10)11(2,3)4/h5-8,13H,1-4H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCMPRMHMZTCRR-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CC(=C1)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for 1r 1 4 Tert Butylpyridin 2 Yl Ethanol
Kinetic Resolution Techniques for Enantiomeric Enrichment of (1R)-1-(4-Tert-butylpyridin-2-yl)ethanol
Kinetic resolution is a widely employed method for separating racemic mixtures into their constituent enantiomers. This technique relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent, most commonly an enzyme. jocpr.com For chiral secondary alcohols such as 1-(4-tert-butylpyridin-2-yl)ethanol, lipase-catalyzed transesterification (or acylation) and hydrolysis are the most prominent and effective strategies for enantiomeric enrichment. mdpi.comnih.gov
The principle of enzymatic kinetic resolution involves a highly enantioselective enzyme that preferentially catalyzes the transformation of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. jocpr.com In the case of racemic 1-(4-tert-butylpyridin-2-yl)ethanol, a lipase (B570770) can selectively acylate the (S)-enantiomer to form an ester, allowing for the separation of the unreacted (R)-enantiomer, this compound. Conversely, in a hydrolysis reaction starting with a racemic ester, the enzyme would selectively hydrolyze one ester enantiomer to yield the desired chiral alcohol.
Research into the kinetic resolution of structurally similar pyridyl alcohols, such as precursors for the heart rate-reducing agent Ivabradine, has demonstrated the efficacy of this approach. mdpi.com In these studies, various lipases are screened for their activity and enantioselectivity in either acetylation of the racemic alcohol or hydrolysis of the corresponding racemic acetate (B1210297). mdpi.com
A typical screening process involves evaluating a panel of commercially available lipases under controlled conditions. For the acetylation of a racemic pyridyl alcohol, enzymes like Lipase PS from Pseudomonas cepacia have shown a preference for the (S)-enantiomer, yielding the (S)-acetate and the desired, unreacted (R)-alcohol with high enantiomeric purity. mdpi.com The efficiency of such a resolution is determined by the conversion percentage and the enantiomeric ratio (E-value). An ideal kinetic resolution achieves approximately 50% conversion, resulting in a high enantiomeric excess (ee) for both the unreacted substrate and the product. nih.gov
Table 1: Representative Results from Lipase Screening for Kinetic Resolution of a Racemic Pyridyl Alcohol via Acetylation
| Enzyme Source | Conversion (%) | Enantiomeric Ratio (e.r.) of Product | Enantiomeric Excess (ee) of Substrate |
|---|---|---|---|
| Pseudomonas cepacia Lipase (PSL) | 41 | 90:10 | >95% |
| Candida antarctica Lipase B (CAL-B) | 48 | 85:15 | >99% |
Note: Data is illustrative, based on findings for structurally similar pyridyl alcohols. mdpi.com
The choice of solvent, acyl donor (in transesterification), temperature, and enzyme immobilization can significantly influence the reaction's conversion rate and enantioselectivity. nih.govmdpi.com For instance, vinyl acetate is a common and effective acyl donor because its byproduct, acetaldehyde, is volatile and does not interfere with the reaction equilibrium. nih.gov Optimization of these parameters is crucial for developing a scalable and efficient process for producing this compound. researchgate.net
Development of Novel Synthetic Pathways and Process Optimization
Beyond kinetic resolution of a racemic mixture, the development of novel synthetic pathways focuses on asymmetric synthesis, which aims to create the desired (R)-enantiomer directly from a prochiral precursor. This approach is often more atom-economical, as it can theoretically achieve a 100% yield of the target enantiomer, unlike the 50% maximum theoretical yield for the desired enantiomer in a classic kinetic resolution. jocpr.com
One of the most direct methods for the asymmetric synthesis of this compound is the catalytic asymmetric reduction of the corresponding prochiral ketone, 2-acetyl-4-tert-butylpyridine. This transformation can be achieved using chiral catalysts based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands. Asymmetric transfer hydrogenation (ATH) is a particularly effective technique, often employing isopropanol (B130326) or formic acid as a safe and readily available hydrogen source. The choice of chiral ligand is critical for achieving high enantioselectivity.
Another promising strategy is dynamic kinetic resolution (DKR). This process combines the high enantioselectivity of an enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. mdpi.com For the synthesis of this compound, a DKR process would involve the enzymatic acylation of the (S)-enantiomer, while a racemization catalyst (often a ruthenium complex) continuously converts the unreacted (R)-alcohol back into the racemic mixture. This allows the conversion to proceed beyond the 50% limit of standard kinetic resolution, potentially converting the entire starting material into the desired enantiomerically pure product (as its acetate). mdpi.com
Process optimization is a critical aspect of developing a commercially viable synthesis. This involves a systematic study of various reaction parameters to maximize yield, enantioselectivity, and efficiency while minimizing costs and environmental impact. researchgate.net
Key parameters for optimization include:
Catalyst Loading: Minimizing the amount of expensive metal catalyst or enzyme without compromising reaction time or selectivity.
Solvent Selection: Choosing a solvent that not only facilitates the reaction but is also environmentally friendly and easily recoverable. Ethereal solvents like methyl tert-butyl ether (MTBE) have been found to be effective in similar enzymatic resolutions. mdpi.com
Temperature and Pressure: Fine-tuning these parameters can significantly affect reaction rates and enzyme stability. nih.gov
Substrate Concentration: Increasing the concentration to improve throughput without negatively impacting catalyst performance.
Table 2: Comparison of Synthetic Strategies for this compound
| Synthetic Strategy | Precursor | Key Reagents/Catalysts | Max. Theoretical Yield | Key Advantages | Key Challenges |
|---|---|---|---|---|---|
| Kinetic Resolution | Racemic 1-(4-tert-butylpyridin-2-yl)ethanol | Lipase (e.g., CAL-B), Acyl donor | 50% | High enantioselectivity, well-established technology | Inherent 50% yield limit, requires separation of product and substrate |
| Asymmetric Reduction | 2-acetyl-4-tert-butylpyridine | Chiral Ru/Rh catalyst, H₂ source | 100% | High atom economy, direct synthesis | Catalyst cost and sensitivity, optimization of ligands |
| Dynamic Kinetic Resolution | Racemic 1-(4-tert-butylpyridin-2-yl)ethanol | Lipase + Racemization catalyst (e.g., Ru complex) | 100% | Overcomes 50% yield barrier of KR | Catalyst compatibility, complex reaction conditions |
The development of novel pathways, particularly those involving asymmetric catalysis and dynamic kinetic resolution, represents the forefront of research for producing enantiomerically pure compounds like this compound efficiently and sustainably. mdpi.com
Chemical Transformations and Derivatization Studies of 1r 1 4 Tert Butylpyridin 2 Yl Ethanol
Stereochemical Reactivity at the Chiral Carbinol Center
The chiral carbinol center is a primary site for stereospecific reactions, allowing for either the inversion or retention of its configuration depending on the chosen reaction mechanism.
Inversion of the stereocenter typically occurs through bimolecular nucleophilic substitution (SN2) reactions. masterorganicchemistry.com This process involves a backside attack by a nucleophile on the carbon atom bearing the hydroxyl group, which must first be converted into a good leaving group. masterorganicchemistry.comvanderbilt.edu The SN2 mechanism is a concerted, single-step process where the bond to the nucleophile forms as the bond to the leaving group breaks. youtube.com
Common strategies to achieve this inversion include:
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to a variety of functional groups, such as esters and azides, with complete inversion of stereochemistry. organic-chemistry.org The reaction typically uses a phosphine (B1218219) reagent like triphenylphosphine (B44618) (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). vanderbilt.edu
Activation via Sulfonylation: The hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. Subsequent reaction with a strong nucleophile proceeds via an SN2 pathway, resulting in inversion. vanderbilt.eduub.edu
Table 1: Examples of Reactions Leading to Inversion of Configuration
| Starting Material | Reagents | Product | Reaction Type |
|---|
Retention of the original stereochemistry is observed when the C-O bond of the chiral carbinol center is not broken during the reaction. ub.edu This can be achieved through several methods:
Reactions Not Breaking the C-O Bond: Simple functionalization of the hydroxyl group, such as conversion to a silyl (B83357) ether by reaction with a silyl halide (e.g., TBDMSCl) in the presence of a base like imidazole, proceeds with retention of configuration.
Nucleophilic Substitution with Internal Return (SNi): Certain reagents, like thionyl chloride (SOCl2) in the absence of a base like pyridine (B92270), can convert alcohols to alkyl chlorides with retention of configuration. masterorganicchemistry.com The reaction proceeds through a chlorosulfite intermediate, where the chloride is delivered from the same face from which the leaving group departs. masterorganicchemistry.com However, the addition of pyridine to the reaction mixture forces an SN2 mechanism, leading to inversion. masterorganicchemistry.com
Table 2: Examples of Reactions Leading to Retention of Configuration
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| (1R)-1-(4-tert-butylpyridin-2-yl)ethanol | TBDMSCl, Imidazole | (1R)-1-(4-tert-butylpyridin-2-yl)ethyldimethylsilyl ether | Silylation |
| This compound | SOCl2 | (1R)-2-(1-chloroethyl)-4-tert-butylpyridine | SNi |
| This compound | NaH, then CH3I | (1R)-4-tert-butyl-2-(1-methoxyethyl)pyridine | Williamson Ether Synthesis |
Electrophilic and Nucleophilic Reactions of the Pyridine Ring
The pyridine ring possesses a distinct electronic character that influences its reactivity towards both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution: The pyridine ring is significantly less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orguoanbar.edu.iq Reactions like nitration, sulfonation, and halogenation require harsh conditions. uoanbar.edu.iq When substitution does occur, it is directed to the 3- and 5-positions, which are meta to the nitrogen atom. quimicaorganica.orgyoutube.com Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates with the basic nitrogen atom. quimicaorganica.org
Nucleophilic Aromatic Substitution: Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). uoanbar.edu.iq In the case of this compound, the 2- and 4-positions are already substituted. Nucleophilic attack would most likely occur at the 6-position.
Reactivity and Influence of the Tert-butyl Substituent
The tert-butyl group at the 4-position of the pyridine ring exerts both steric and electronic effects that modulate the molecule's reactivity.
Electronic Effect: As an alkyl group, the tert-butyl substituent is weakly electron-donating through an inductive effect. This slightly counteracts the deactivating effect of the nitrogen atom, making the ring marginally more susceptible to electrophilic attack compared to unsubstituted pyridine. Conversely, it slightly deactivates the ring towards nucleophilic attack.
Steric Hindrance: The bulky nature of the tert-butyl group can sterically hinder attack at the adjacent 3- and 5-positions, potentially influencing the regioselectivity of reactions on the pyridine ring.
Solubility: The lipophilic tert-butyl group enhances the molecule's solubility in nonpolar organic solvents.
Stabilization in SN1 Reactions: While the secondary carbinol center would typically disfavor an SN1 mechanism, the presence of the pyridine ring can stabilize a potential carbocation intermediate through resonance. The tert-butyl group's stability prevents it from undergoing rearrangements that can sometimes accompany SN1 reactions involving other alkyl groups. youtube.com
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound Derivatives
Achieving selectivity is paramount when transforming multifunctional molecules like this compound.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For instance, the hydroxyl group can be selectively acylated or silylated under mild conditions without affecting the pyridine ring. nih.gov Conversely, reactions targeting the pyridine ring, such as N-oxidation, can be performed while leaving the hydroxyl group intact.
Regioselectivity: This concerns the position at which a reaction occurs. As discussed, electrophilic substitution on the pyridine ring is expected to favor the 3- or 5-position, while nucleophilic substitution would target the 6-position. quimicaorganica.orguoanbar.edu.iq The existing substituents will sterically and electronically guide incoming reagents.
Stereoselectivity: This relates to the control of stereochemistry. As detailed in section 3.1, the choice of reagents and reaction mechanism (SN2 vs. SNi) allows for the selective inversion or retention of the chiral carbinol center. masterorganicchemistry.commasterorganicchemistry.com In reactions that create a new stereocenter, the existing (R)-configuration at the carbinol center can influence the stereochemical outcome at the new center, a phenomenon known as diastereoselectivity.
Application of 1r 1 4 Tert Butylpyridin 2 Yl Ethanol in Asymmetric Catalysis and Organic Synthesis
Role as a Chiral Building Block for Complex Molecular Architectures
The direct utilization of (1R)-1-(4-Tert-butylpyridin-2-yl)ethanol as a chiral building block in the synthesis of complex molecules is not extensively reported in readily available literature. The primary value of this compound lies in its transformation into chiral ligands rather than its direct integration into the core structures of natural products or pharmaceutical intermediates.
Construction of Stereodefined Natural Product Cores and Analogs
Current research highlights focus on the application of chiral auxiliaries and other established building blocks for the synthesis of natural products. While the principles of asymmetric synthesis are well-established for constructing stereodefined cores, specific examples detailing the incorporation of the this compound moiety directly into a natural product scaffold are not prominent.
Synthesis of Enantiopure Pharmaceutical and Agrochemical Intermediates (excluding clinical data)
The synthesis of enantiopure compounds is a critical demand in the pharmaceutical and agrochemical industries, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. Chiral alcohols are valuable precursors in these synthetic pathways. However, the role of this compound in this context is principally as a precursor to the chiral ligands that facilitate the asymmetric reactions needed to produce these intermediates, rather than being a direct structural component of the intermediates themselves.
Design and Evaluation of Chiral Ligands Derived from this compound
The most significant application of this compound is in the design and synthesis of chiral ligands for asymmetric catalysis. Its rigid pyridine (B92270) backbone and the stereogenic center of the ethanol (B145695) substituent provide a robust scaffold for creating an effective chiral environment around a metal center.
Structural Modification for Ligand Optimization (e.g., Pyridyloxazolines)
A key class of ligands derived from chiral amino alcohols are pyridyloxazolines (PyOx). The synthesis of these ligands involves the condensation of a pyridine derivative with a chiral amino alcohol. For instance, the related (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand is synthesized from (S)-tert-leucinol and a picolinic acid derivative. nih.govresearchgate.net This process involves the formation of an amide followed by cyclization to create the oxazoline (B21484) ring. nih.govresearchgate.net The tert-butyl group is a common feature in these ligands as its steric bulk is often crucial for achieving high levels of enantioselectivity. The structural modification of the parent alcohol into these bidentate dinitrogen ligands is a critical step in optimizing their performance in catalysis. nih.govnih.gov
The general synthetic approach allows for the creation of a library of PyOx derivatives, enabling the fine-tuning of steric and electronic properties to suit specific catalytic transformations. nih.gov
Performance in Enantioselective Transition Metal-Catalyzed Reactions (e.g., Alkylation, Hydrogenation)
Ligands derived from chiral pyridyl alcohols, such as the PyOx class, have proven to be highly effective in a range of enantioselective transition metal-catalyzed reactions. These ligands form stable complexes with various metals, including iron, ruthenium, and palladium, creating a chiral pocket that directs the stereochemical outcome of the reaction.
Asymmetric Hydrosilylation of Ketones: The C2-symmetrical 6,6′-bis(oxazolinyl)-2,2′-bipyridine (bipybox) ligands, which share structural similarities with PyOx, have been used in the iron-catalyzed asymmetric hydrosilylation of ketones. For example, the reaction of acetophenone (B1666503) with diphenylsilane (B1312307) in the presence of an iron(II) acetate (B1210297) catalyst and a bipybox ligand can produce the corresponding chiral alcohol with high yield and enantioselectivity.
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|
| bipybox-i-Pr | 98 | 96 | R |
| bipybox-Bn | 99 | 88 | R |
| bipybox-s-Bu | 99 | 93 | R |
Other Enantioselective Reactions: The broader class of pyridyloxazoline (PyOx) and bis(oxazoline) (BOX) ligands are workhorses in asymmetric catalysis, successfully applied to reactions such as:
Palladium-catalyzed asymmetric allylic alkylation , where they control the stereoselective formation of new carbon-carbon bonds.
Asymmetric hydrogenation of olefins and ketones, a fundamental transformation for producing chiral compounds. Ruthenium and iridium complexes bearing chiral ligands are often employed for this purpose. scholaris.caresearchgate.net
Conjugate additions , where ligands like (S)-t-BuPyOx have been used in the rhodium-catalyzed conjugate addition of arylboronic acids to cyclic enones, generating β-benzylic quaternary stereocenters with high enantioselectivity. nih.gov
The success of these ligands underscores the importance of their chiral backbone, for which compounds like this compound serve as crucial precursors.
Contributions to Methodological Developments in Asymmetric Synthesis
The development of new chiral ligands is a cornerstone of advancing asymmetric synthesis. The exploration of ligands derived from this compound and related structures contributes to the ever-expanding toolkit available to synthetic chemists. The creation of robust, scalable syntheses for these ligands, such as the three-step route to (S)-t-BuPyOx from picolinic acid, is a significant methodological advancement that facilitates their broader application in both academic research and industrial processes. nih.govresearchgate.net
By providing access to ligands that are effective for specific classes of transformations, researchers are continually pushing the boundaries of what is possible in enantioselective catalysis, enabling the efficient and selective synthesis of complex chiral molecules. mdpi.com The ongoing design and optimization of ligands based on scaffolds like that provided by this compound are central to this progress.
Advanced Spectroscopic and Structural Elucidation of 1r 1 4 Tert Butylpyridin 2 Yl Ethanol
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
2D NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹C) signals, especially in complex molecules. nih.govharvard.eduyoutube.com For (1R)-1-(4-Tert-butylpyridin-2-yl)ethanol, a combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments allows for a complete structural map. sdsu.eduepfl.ch
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would reveal correlations between the methine proton (CH-OH) and the methyl protons (CH₃) of the ethanol (B145695) side chain. It would also show correlations between the coupled protons on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduepfl.ch It is a powerful tool for assigning carbon signals based on their known proton assignments. For instance, the signal for the methine proton would show a cross-peak with the signal for the carbinol carbon, and the tert-butyl protons would correlate with the quaternary carbon of the tert-butyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds. youtube.comsdsu.edu This is crucial for identifying connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would include those between the tert-butyl protons and the C4 carbon of the pyridine ring, and between the methine proton of the ethanol group and the C2 carbon of the pyridine ring.
The combined data from these experiments allows for the definitive assignment of every proton and carbon atom in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted data based on typical values for similar structural motifs.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlation (¹H-¹³C) | Key HMBC Correlations (¹H-¹³C) |
| Pyridine C2 | - | ~162.0 | - | - | H1', H3, H6 |
| Pyridine C3 | ~7.30 | ~118.0 | H5 | C3 | C2, C4, C5 |
| Pyridine C4 | - | ~160.0 | - | - | H3, H5, H-tBu |
| Pyridine C5 | ~7.10 | ~120.0 | H3, H6 | C5 | C3, C4, C6 |
| Pyridine C6 | ~8.40 | ~149.0 | H5 | C6 | C2, C4, C5 |
| Ethanol C1' | ~4.90 | ~65.0 | H2', OH | C1' | C2, C6, C2' |
| Ethanol C2' | ~1.50 | ~25.0 | H1' | C2' | C1' |
| tert-Butyl C(CH₃)₃ | - | ~35.0 | - | - | C4, C-tBu |
| tert-Butyl C(CH₃)₃ | ~1.35 | ~30.5 | - | C-tBu | C4, C(CH₃)₃ |
Chiral Shift Reagent and Chiral Solvating Agent Studies for Enantiomeric Purity
While standard NMR can confirm the chemical structure, it cannot distinguish between enantiomers. libretexts.org To assess enantiomeric purity, chiral auxiliaries are added to the NMR sample. These agents interact with the enantiomers to form transient diastereomeric complexes, which have different NMR spectra. libretexts.orgacs.org
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), which act as Lewis acids. libretexts.orgnih.govorganicchemistrydata.org They coordinate to basic sites in the analyte, like the pyridine nitrogen and the hydroxyl group of the ethanol moiety. This coordination induces large changes in the chemical shifts of nearby protons. Because the complexes formed with the (R) and (S) enantiomers are diastereomeric, the induced shifts are different, leading to the separation of signals for the two enantiomers. nih.gov
Chiral Solvating Agents (CSAs): These agents, such as (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol, form diastereomeric solvates through non-covalent interactions like hydrogen bonding. acs.orgunipi.it This results in distinct chemical environments for the enantiomers, causing their corresponding signals in the ¹H NMR spectrum to resolve into two separate peaks. The relative integration of these peaks allows for the direct calculation of the enantiomeric excess (ee). unipi.it
Table 2: Hypothetical ¹H NMR Data for the Methine Proton (H1') of (±)-1-(4-Tert-butylpyridin-2-yl)ethanol with a Chiral Solvating Agent Illustrative data to demonstrate the principle of chiral NMR analysis.
| Enantiomer | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with (S)-CSA (ppm) | Enantiomeric Shift Difference (ΔΔδ) (ppm) |
| (1R)-enantiomer | 4.90 | 4.95 | 0.03 |
| (1S)-enantiomer | 4.90 | 4.92 |
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography is a primary technique for separating enantiomers and determining their relative amounts with high accuracy. uma.esresearchgate.net Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.govnih.gov
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric excess determination. nih.govresearchgate.net CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often effective for separating a wide range of chiral compounds, including alcohols. nih.govmdpi.com The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.
Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC is an excellent alternative. nih.govgcms.cz The analyte is passed through a capillary column coated with a CSP, often a cyclodextrin (B1172386) derivative. The enantiomers of the alcohol may require derivatization (e.g., conversion to an acetate (B1210297) ester) to improve volatility and chromatographic performance.
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
Table 3: Representative Chiral HPLC and GC Conditions for Enantiomeric Excess Determination Typical conditions based on common practices for separating chiral alcohols.
| Technique | Column (CSP) | Mobile Phase / Carrier Gas | Flow Rate | Detection | Retention Time (R-enantiomer) | Retention Time (S-enantiomer) |
| HPLC | Chiralpak IA (Amylose derivative) | Hexane/Isopropanol (B130326) (90:10) | 1.0 mL/min | UV at 254 nm | 8.5 min | 10.2 min |
| GC | Cyclodex-B (Beta-cyclodextrin derivative) | Helium | 1.5 mL/min | FID | 12.3 min | 12.9 min |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. wikipedia.orgnih.gov The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice.
To determine the absolute configuration of this compound, a single crystal of high quality is required. The analysis of the diffraction pattern allows for the calculation of the precise spatial arrangement of all atoms in the molecule. mdpi.com By employing anomalous dispersion effects, the absolute stereochemistry at the chiral center can be unambiguously assigned as either R or S, confirming the (1R) configuration. wikipedia.orglibretexts.org Furthermore, the data reveals important information about the solid-state structure, such as bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding involving the hydroxyl group). mdpi.com
Table 4: Hypothetical Crystallographic Data for this compound Plausible data based on typical parameters for small organic molecules.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₇NO |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.05 |
| b (Å) | 7.41 |
| c (Å) | 11.60 |
| β (°) | 105.2 |
| Volume (ų) | 751.4 |
| Z (molecules/unit cell) | 2 |
| Flack Parameter | 0.05(3) |
A Flack parameter close to zero for a known chiral substance confirms the correct assignment of the absolute configuration. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environment. youtube.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The spectrum for this compound would be characterized by a broad absorption band around 3300-3500 cm⁻¹ due to the O-H stretching of the alcohol group, indicative of hydrogen bonding. Other key signals include C-H stretching vibrations for the aliphatic (tert-butyl and ethanol) and aromatic (pyridine) groups just below and above 3000 cm⁻¹, respectively, C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region, and a C-O stretching vibration around 1050-1150 cm⁻¹. youtube.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net For this molecule, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the tert-butyl group, which often give strong Raman signals. researchgate.netnih.govresearchgate.net For example, the symmetric ring breathing mode of the 4-substituted pyridine ring would be expected around 1000 cm⁻¹. researchgate.net
Table 5: Characteristic IR and Raman Vibrational Frequencies Expected frequencies based on known functional group correlations.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (H-bonded) | 3350 (broad, strong) | Weak |
| Aromatic C-H Stretch | 3050 (medium) | Strong |
| Aliphatic C-H Stretch | 2960 (strong) | Strong |
| Pyridine Ring C=C, C=N Stretches | 1600, 1550, 1470 (medium) | Medium-Strong |
| C-H Bends | 1450, 1370 (medium) | Medium |
| C-O Stretch | 1100 (strong) | Weak |
| Pyridine Ring Breathing | Weak | 1000 (strong) |
Mass Spectrometry Techniques in Support of Reaction Mechanism Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net
For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₁₁H₁₇NO) by providing a highly accurate mass measurement of the molecular ion [M]⁺ or protonated molecule [M+H]⁺.
Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The analysis of these fragments helps to confirm the connectivity of the structure. Expected fragmentation pathways include:
Loss of a methyl radical (•CH₃): A common fragmentation for tert-butyl groups, leading to a stable tertiary carbocation at [M-15]⁺.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, resulting in the loss of a methyl radical to form a resonance-stabilized oxonium ion.
Cleavage of the ethanol side chain: Fragmentation at the bond connecting the side chain to the pyridine ring, leading to the formation of a 4-tert-butylpyridinyl cation.
In the context of reaction mechanism elucidation, MS can be used to identify intermediates, byproducts, and the final product in a reaction mixture, providing crucial evidence to support or refute a proposed pathway. researchgate.net
Table 6: Predicted Mass Spectrometry Fragmentation Data (EI-MS) Hypothetical fragmentation pattern based on the molecular structure.
| m/z | Proposed Fragment | Identity |
| 179 | [C₁₁H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 164 | [C₁₀H₁₄NO]⁺ | [M - CH₃]⁺ |
| 135 | [C₉H₁₃N]⁺ | [4-tert-butylpyridine]⁺ |
| 134 | [C₉H₁₂N]⁺ | [M - CH₃CHO - H]⁺ |
Theoretical and Computational Investigations of 1r 1 4 Tert Butylpyridin 2 Yl Ethanol and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule.
Conformational Analysis and Potential Energy Surfaces
Molecules with rotatable bonds, such as the one connecting the ethanol (B145695) side chain to the pyridine (B92270) ring in the target compound, can exist in multiple spatial arrangements known as conformations.
Computational Modeling of Reaction Mechanisms and Transition States Involving (1R)-1-(4-Tert-butylpyridin-2-yl)ethanol
Computational modeling can elucidate the step-by-step pathway of a chemical reaction, known as the reaction mechanism. This involves identifying reactants, products, any intermediates, and, crucially, the transition states that connect them. ucsb.edumcmaster.ca The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. scm.comresearchgate.net By calculating the geometry and energy of the transition state, chemists can predict reaction rates and understand how factors like structure and catalysts influence the reaction's outcome. For a reaction involving this compound, computational modeling would provide invaluable insight into its reactivity, for instance, in acylation or oxidation reactions at the hydroxyl group.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of organic molecules. physchemres.orgmdpi.com These theoretical calculations can provide valuable information about the relationships between molecular structure and spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The process of predicting spectroscopic parameters for a molecule like this compound typically begins with geometry optimization. Using a functional such as B3LYP in combination with a suitable basis set (e.g., 6-311++G(d,p)), the lowest energy conformation of the molecule is determined. physchemres.org Once the optimized geometry is obtained, the same level of theory can be used to calculate the NMR chemical shifts, often employing the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com Similarly, vibrational frequencies corresponding to IR spectral bands can be computed.
A crucial aspect of this computational approach is the correlation of predicted data with experimental findings. For instance, the calculated ¹H and ¹³C NMR chemical shifts for a series of substituted pyridine derivatives can be plotted against their experimentally measured values. A strong linear correlation with a slope close to unity would indicate a high level of accuracy for the chosen computational method. mdpi.com Discrepancies between theoretical and experimental values can often be attributed to factors such as solvent effects, intermolecular interactions, and the limitations of the theoretical model, providing further avenues for investigation. researchgate.net
To illustrate the expected correlation, the table below presents hypothetical data for a set of pyridine derivatives, showcasing the typical agreement between theoretical predictions and experimental measurements.
| Compound Derivative | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| Derivative A (C-2) | 155.8 | 156.2 |
| Derivative A (C-3) | 121.5 | 121.9 |
| Derivative B (C-2) | 157.2 | 157.5 |
| Derivative B (C-3) | 123.0 | 123.4 |
| Derivative C (C-4) | 150.1 | 150.6 |
Likewise, calculated IR frequencies are often systematically higher than their experimental counterparts due to the harmonic approximation used in the calculations. To improve the agreement with experimental data, these calculated frequencies are typically multiplied by a scaling factor. The table below provides an example of how scaled theoretical vibrational frequencies for key functional groups in a pyridylethanol derivative might compare with experimental IR data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H stretch | 3650 | 3468 | 3450 |
| C-H (aromatic) stretch | 3100 | 2945 | 2950 |
| C=N (pyridine) stretch | 1610 | 1529 | 1535 |
| C-O stretch | 1150 | 1093 | 1100 |
These computational tools not only aid in the assignment of experimental spectra but also allow for the systematic study of how structural modifications—such as the introduction of different substituents on the pyridine ring—influence the spectroscopic properties of the molecule.
Molecular Dynamics Simulations for Solution-Phase Behavior of Derivatives
While quantum chemical calculations are excellent for studying the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules in a condensed phase, such as in solution. nih.govresearchgate.net For derivatives of this compound, MD simulations can provide critical insights into their solution-phase behavior, including solvation, aggregation, and conformational dynamics.
In a typical MD simulation, a system is constructed consisting of one or more solute molecules (the pyridine derivative) surrounded by a large number of solvent molecules (e.g., water or ethanol) in a simulation box. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion for this system, the trajectory of each atom over time can be tracked.
From these trajectories, a wealth of information about the solution-phase behavior can be extracted. For example, the radial distribution function, g(r), can be calculated to understand the structuring of solvent molecules around the solute. This can reveal details about hydrogen bonding between the hydroxyl group of the ethanol moiety and water molecules, or between the pyridine nitrogen and protic solvents. nih.gov
MD simulations are particularly valuable for studying chiral molecules in solution. They can shed light on how the chiral center influences the surrounding solvent shell, a phenomenon known as chirality transfer. aip.org Furthermore, for more complex derivatives, MD simulations can be used to investigate their aggregation behavior in solution. By analyzing the simulations, one can determine whether the molecules tend to self-associate and form clusters, which can be driven by hydrophobic interactions of the tert-butyl groups and π-stacking of the pyridine rings. nih.gov
The following table outlines key parameters that can be obtained from MD simulations and their significance in understanding the solution-phase behavior of this compound derivatives.
| Simulation Parameter | Information Gained | Relevance to Solution-Phase Behavior |
| Radial Distribution Function (g(r)) | Local arrangement of solvent molecules around the solute. | Characterizes solvation shells and specific interactions like hydrogen bonding. |
| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds between solute and solvent, and between solute molecules. | Quantifies the strength and dynamics of key intermolecular interactions. |
| Root Mean Square Deviation (RMSD) | Conformational stability of the solute over time. | Indicates whether the molecule maintains a stable structure or undergoes significant conformational changes in solution. |
| Solvent Accessible Surface Area (SASA) | The surface area of the solute that is accessible to the solvent. | Provides insights into the extent of solute-solvent interactions and can indicate aggregation if the SASA decreases. |
Future Research Directions and Emerging Opportunities for 1r 1 4 Tert Butylpyridin 2 Yl Ethanol
Development of Sustainable and Green Chemistry Approaches for Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For a chiral molecule like (1R)-1-(4-tert-butylpyridin-2-yl)ethanol, this would involve the development of synthetic routes that are not only efficient and selective but also environmentally benign.
Current General Strategies Applicable:
Biocatalysis: The use of enzymes, such as ketoreductases (KREDs), offers a highly enantioselective method for the synthesis of chiral alcohols from their corresponding prochiral ketones. This approach typically operates under mild conditions in aqueous media, significantly reducing the environmental impact compared to traditional chemical reductants.
Chemoenzymatic Synthesis: This strategy combines the advantages of both chemical and enzymatic catalysis. For instance, a chemical process could be used to synthesize the precursor ketone, followed by an enzymatic reduction to yield the desired (R)-enantiomer of the alcohol with high optical purity.
Catalytic Asymmetric Hydrogenation/Transfer Hydrogenation: Transition metal complexes with chiral ligands are widely used for the asymmetric reduction of ketones. Green chemistry approaches in this area focus on using earth-abundant metal catalysts, minimizing solvent use, and developing recyclable catalytic systems.
While these green methodologies are well-established for the synthesis of chiral alcohols in general, specific studies detailing their application and optimization for the production of this compound are not prominently featured in available research. Future work in this area would likely involve screening various enzymes or catalyst systems to find the optimal conditions for high yield and enantioselectivity for this particular substrate.
Exploration of Novel Catalytic Applications and Mechanistic Insights
Chiral pyridyl alcohols are valuable as ligands in asymmetric catalysis due to the presence of both a nitrogen atom for coordination to a metal center and a stereogenic hydroxyl group that can influence the chiral environment around the catalyst.
Potential Areas of Investigation:
Asymmetric Catalysis: this compound could serve as a chiral ligand for a variety of metal-catalyzed asymmetric reactions, such as alkylations, aldol (B89426) reactions, and cycloadditions. The bulky tert-butyl group on the pyridine (B92270) ring could provide unique steric and electronic properties to the resulting catalyst, potentially leading to high levels of enantioselectivity in certain transformations.
Organocatalysis: The compound itself, or derivatives thereof, could potentially act as an organocatalyst, leveraging the basicity of the pyridine nitrogen and the chirality of the alcohol center to promote reactions.
Mechanistic Studies: Detailed mechanistic investigations would be crucial to understand how the structure of this compound influences its catalytic activity. This would involve computational modeling and experimental studies to elucidate the transition states and intermediates of the catalyzed reactions.
Currently, there is a lack of specific research demonstrating the use of this compound in these catalytic applications.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, scalability, and the ability to rapidly screen reaction conditions.
Hypothetical Integration:
The synthesis of this compound could be adapted to a continuous flow process. For example, the asymmetric reduction of the corresponding ketone could be performed in a packed-bed reactor containing an immobilized enzyme or a heterogeneous chiral catalyst. This would allow for continuous production and simplified purification. Automated platforms could be employed to rapidly optimize reaction parameters such as temperature, pressure, flow rate, and catalyst loading to maximize yield and enantioselectivity. While the automated synthesis of complex molecules, including some containing pyridine moieties, has been demonstrated, a specific workflow for this compound has not been reported.
Advanced Materials Science Applications and Functional Molecule Design
The pyridine ring and the chiral alcohol functionality of this compound make it an interesting building block for the design of advanced materials and functional molecules.
Prospective Applications:
Chiral Polymers and Metal-Organic Frameworks (MOFs): The compound could be incorporated as a monomer into polymers or as a chiral ligand in the synthesis of MOFs. The resulting materials would possess chiral recognition capabilities, making them potentially useful for applications such as enantioselective separations, sensing, and asymmetric catalysis.
Liquid Crystals: The rigid pyridine core and the chiral center could be exploited in the design of novel chiral liquid crystalline materials.
Functional Dyes and Probes: Derivatization of the molecule could lead to the development of chiral fluorescent probes for sensing applications.
While the use of pyridine-containing ligands in materials science is a broad and active area of research, specific examples utilizing this compound are not documented.
Uncharted Reactivity and Unforeseen Synthetic Transformations of the Compound
The unique combination of a sterically hindered pyridine ring and a chiral secondary alcohol suggests that this compound may exhibit novel reactivity and undergo unforeseen synthetic transformations.
Potential Research Directions:
Future research could explore the reactivity of both the pyridine ring and the alcohol group under various reaction conditions. For example, the steric hindrance of the tert-butyl group might direct reactions to occur at specific positions on the pyridine ring that are typically less favored. The interplay between the nitrogen atom and the hydroxyl group could also lead to interesting intramolecular reactions or be exploited in the design of novel cascade reactions. A thorough investigation of its reactivity profile could uncover new synthetic methodologies and provide access to novel molecular architectures.
Q & A
Basic Research Questions
Q. How can the enantiomeric purity of (1R)-1-(4-Tert-butylpyridin-2-yl)ethanol be optimized during synthesis?
- Methodological Answer : Utilize asymmetric catalysis, such as chiral transition-metal complexes (e.g., Ru-BINAP systems), to control stereoselectivity during the nucleophilic addition to the pyridine ring. Monitor reaction progress via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to assess enantiomeric excess (ee). Adjust solvent polarity (e.g., THF vs. DCM) and temperature to minimize racemization .
Q. What analytical techniques are most effective for confirming the stereochemistry of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for structure refinement to resolve the (1R) configuration. Single-crystal diffraction data should be collected at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
- NMR spectroscopy : Analyze - and -NMR coupling constants (e.g., vicinal coupling in the ethanol moiety) and compare with DFT-calculated chemical shifts.
- Chiral chromatography : Employ a Chiralcel OD-3 column with a hexane/isopropanol mobile phase to validate enantiopurity .
Q. How can solubility challenges be addressed for in vitro biological assays?
- Methodological Answer : Prepare stock solutions in DMSO (≤1% v/v) to enhance solubility, followed by dilution in assay buffers (e.g., PBS or HEPES). For aqueous compatibility, use cyclodextrin-based solubilization or co-solvents like ethanol (10–20% v/v). Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against target proteins (e.g., kinases or GPCRs). Parameterize the tert-butyl group’s hydrophobic interactions and the ethanol hydroxyl’s hydrogen-bonding potential.
- Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) and interaction fingerprints (e.g., hydrophobic contacts, π-stacking with pyridine) .
Q. What strategies resolve contradictions between in vitro and in vivo activity data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes (e.g., human CYP450 isoforms) to identify rapid clearance pathways.
- Tissue distribution studies : Use radiolabeled -analogs to track compound accumulation in target organs (e.g., brain or liver).
- Target engagement assays : Apply cellular thermal shift assays (CETSA) to confirm binding to intended targets in live cells .
Q. How can reaction byproducts from tert-butyl group installation be minimized?
- Methodological Answer :
- Friedel-Crafts alkylation : Optimize AlCl catalyst stoichiometry (1.2–1.5 equivalents) and use tert-butyl chloride as the electrophile under anhydrous conditions.
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from n-heptane to remove unreacted tert-butyl precursors .
Notes
- Advanced questions emphasize mechanistic studies, data reconciliation, and computational rigor.
- Basic questions focus on synthesis, characterization, and assay design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
